molecular formula C20H30N4O3 B2728197 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-propyloxalamide CAS No. 922556-76-1

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-propyloxalamide

Cat. No. B2728197
CAS RN: 922556-76-1
M. Wt: 374.485
InChI Key: YUIXFUMNLXCTFO-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are of great interest in the field of medicinal chemistry due to their broad-spectrum biological activities .


Synthesis Analysis

The synthesis of indole derivatives often involves the reaction of indole with various electrophiles. The indole ring, similar to the benzene ring, readily undergoes electrophilic substitution due to the excessive π-electrons delocalization .


Molecular Structure Analysis

The indole nucleus is an important heterocyclic system that provides the skeleton to many biologically active compounds. It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of excessive π-electrons .


Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . The exact physical and chemical properties can vary depending on the specific structure of the indole derivative.

Scientific Research Applications

Morpholino Groups in Drug Design

Morpholino groups are commonly used in drug design due to their pharmacokinetic properties, including enhancing solubility and membrane permeability. For example, compounds containing morpholino groups have been explored for their potential in treating neurological conditions, such as depression and emesis, through their action as receptor antagonists or enzyme inhibitors (Harrison et al., 2001).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their specific structure and the biological activity they exhibit. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-3-7-21-19(25)20(26)22-14-18(24-9-11-27-12-10-24)15-4-5-17-16(13-15)6-8-23(17)2/h4-5,13,18H,3,6-12,14H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIXFUMNLXCTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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